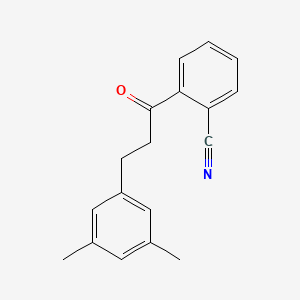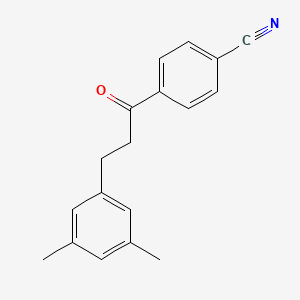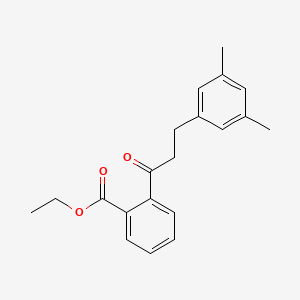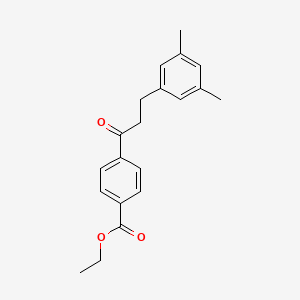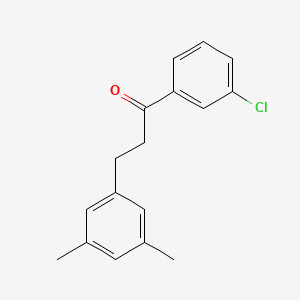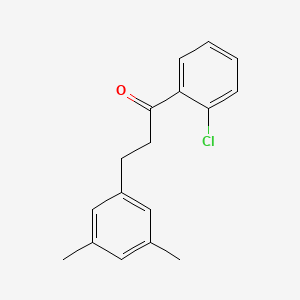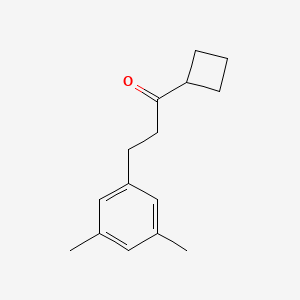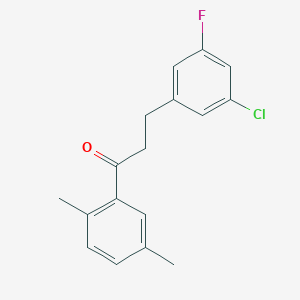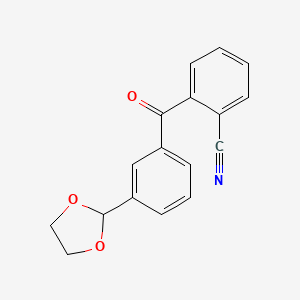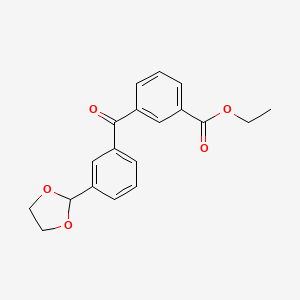![molecular formula C32H32O8 B3023962 C-Methylcalix[4]resorcinarene CAS No. 74708-10-4](/img/structure/B3023962.png)
C-Methylcalix[4]resorcinarene
Übersicht
Beschreibung
C-Methylcalix resorcinarene (CMCR) is a macrocyclic compound known for its bowl-shaped structure and ability to form host-guest complexes with various molecules. This compound is a derivative of calixarene, a class of macrocyclic oligomers derived from the condensation of phenols and aldehydes. CMCR, in particular, is synthesized from resorcinol and acetaldehyde, resulting in a structure with multiple phenolic groups that contribute to its chemical reactivity and potential applications in areas such as materials science, supramolecular chemistry, and pharmaceuticals .
Synthesis Analysis
The synthesis of CMCR and its derivatives involves cyclocondensation reactions. For instance, C-5-bromo-2-hydroxyphenylcalix -2-methylresorcinarene was synthesized by the cyclocondensation of 5-bromo-2-hydroxybenzaldehyde and 2-methylresorcinol in the presence of concentrated HCl . Another study reports the construction of a water-soluble form of CMCR by ionizing hydroxyl groups under alkaline conditions and using supramolecular and colloid chemistry approaches .
Molecular Structure Analysis
The molecular structure of CMCR derivatives can vary depending on the specific substituents and conditions of the synthesis. X-ray diffraction studies have revealed that these compounds can crystallize in different systems, such as triclinic and monoclinic, and adopt various conformations like chair, crown, and flattened cone . The conformational flexibility of CMCR is influenced by the templating molecules and the specifics of the crystallization process, demonstrating the compound's adaptability in forming different supramolecular structures .
Chemical Reactions Analysis
CMCR can participate in various chemical reactions due to its functional groups. For example, it can form complexes with guest molecules like triethylammonium nitrate, where hydrogen bonding plays a crucial role in the formation of infinite chains within the crystal structure . Additionally, CMCR has been functionalized with pyridinium moieties to create cationic supramolecular structures with selective antibacterial activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of CMCR derivatives are diverse and can be tailored through functionalization. CMCR has been shown to possess antioxidant properties when incorporated into natural rubber, providing thermal stability and resistance to oxidative degradation . The compound's solubility can also be modified, as demonstrated by the construction of a water-soluble form of CMCR . Furthermore, the ability of CMCR to form extended framework solids with nanoscale cavities highlights its potential as a material for inclusion and storage of guest molecules .
Wissenschaftliche Forschungsanwendungen
Antibacterial Applications
C-Methylcalix[4]resorcinarene has been synthesized with pyridinium moieties, demonstrating selective antibacterial activity against Gram-positive bacteria. This suggests its potential use as a new antibacterial agent, particularly significant in industrial and medicinal contexts (Mouradzadegun et al., 2016).
Catalysis
This compound has been reported as an effective phase transfer catalyst in chemical reactions. Specifically, water-insoluble tetraphenolate this compound was used as a heterogeneous phase transfer catalyst, enhancing nucleophilic reactions in an organic-aqueous interfacial layer (Mouradzadegun et al., 2014).
Antioxidative Properties in Materials
In the field of materials science, this compound derivatives have demonstrated superior antioxidative properties when incorporated into natural rubber. This is attributed to their multiphenol groups, steric hindrance, and the synergistic effect between thiother and hindered phenol (Li et al., 2017).
Enhancing Water Solubility
Studies have focused on increasing the water solubility of this compound through self-assembly strategies, using amino acid residues and other chemical modifications. Enhanced solubility in aqueous solutions can be achieved by adjusting the basicity with branching amino acid residues (Kashapov et al., 2015).
Supramolecular Frameworks
This compound has been utilized to form supramolecular frameworks. For instance, co-crystallization with other molecular components can lead to frameworks with nanoscale cavities, showcasing its potential in nanotechnology and materials engineering (MacGillivray et al., 2001).
Sensing Applications
Thin films of this compound have been studied for sensing volatile organic compounds. The films exhibited fast response and recovery times with a reversible response, indicating its potential in developing sensors for environmental or industrial monitoring (Şen et al., 2018).
Chromatography
Methylcalix[4]resorcinarene-bonded silica particles have been developed as chiral stationary phases for high-performance liquid chromatography, demonstrating excellent selectivity in separating aromatic positional isomers and enantiomers of chiral compounds (Tan et al., 2011).
Wirkmechanismus
Target of Action
C-Methylcalix4resorcinarene (CMCR) is a versatile molecule in supramolecular host-guest chemistry . It primarily targets other molecules to form a host-guest complex . The large number of hydroxyl groups along its rim allows it to act as a hydrogen bond donor, producing extended structures or binding ligands to give an extended cavity capable of taking up large guests .
Mode of Action
CMCR interacts with its targets through hydrogen bonding and metal coordination . It can form a variety of hydrogen-bonded networks . The CMCR molecules can adopt any of four conformations: crown, boat, chair, and scoop . These conformations demonstrate the flexibility of the molecular frame .
Biochemical Pathways
The biochemical pathways of CMCR are primarily related to its ability to form a variety of hydrogen-bonded networks . It can produce extended structures or bind ligands to give an extended cavity capable of taking up large guests . This ability allows CMCR to influence a variety of biochemical pathways, particularly those involving supramolecular host-guest chemistry .
Pharmacokinetics
Its ability to form a variety of hydrogen-bonded networks suggests that it may have unique absorption, distribution, metabolism, and excretion (adme) properties
Result of Action
The result of CMCR’s action is the formation of a variety of hydrogen-bonded networks . These networks can include organic or inorganic guests , demonstrating the versatility of CMCR in supramolecular host-guest chemistry .
Action Environment
The action of CMCR can be influenced by environmental factors. For example, the conformation of CMCR can depend on the templating molecules and the specifics of the crystallization process . Additionally, the formation of CMCR’s hydrogen-bonded networks can be influenced by the presence of other molecules, such as 4,4’-bipyridine .
Eigenschaften
IUPAC Name |
2,8,14,20-tetramethylpentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3(28),4,6,9(27),10,12,15,17,19(26),21,23-dodecaene-4,6,10,12,16,18,22,24-octol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H32O8/c1-13-17-5-19(27(35)9-25(17)33)14(2)21-7-23(31(39)11-29(21)37)16(4)24-8-22(30(38)12-32(24)40)15(3)20-6-18(13)26(34)10-28(20)36/h5-16,33-40H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGDNYTQTRISCMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC(=C(C=C2O)O)C(C3=CC(=C(C=C3O)O)C(C4=C(C=C(C(=C4)C(C5=C(C=C(C1=C5)O)O)C)O)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H32O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40398195 | |
| Record name | C-Methylcalix[4]resorcinarene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40398195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
544.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
65338-98-9 | |
| Record name | C-Methylcalix[4]resorcinarene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40398195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of C-Methylcalix[4]resorcinarene?
A1: The molecular formula of this compound is C32H32O8, and its molecular weight is 544.59 g/mol. []
Q2: What spectroscopic techniques are commonly used to characterize this compound?
A2: Researchers commonly utilize Fourier Transform Infrared (FT-IR) spectroscopy, 1H Nuclear Magnetic Resonance (NMR) spectroscopy, and 13C NMR spectroscopy to characterize the structure of CMCR and its derivatives. [, , , , , , ]
Q3: What are the typical conformational isomers observed in this compound?
A3: CMCR exhibits various conformations depending on the surrounding environment and interacting molecules. The most common conformations observed are chair, crown, flattened cone, boat, and a hybrid scoop-shaped conformation. [, , , , , , ]
Q4: How does the thermal stability of this compound compare to commercial antioxidants?
A4: Thermogravimetric analysis (TGA) reveals that CMCR and its derivatives, like those functionalized with ethoxymethyl and hexylthiolmethyl chains (CMCR-1 and CMCR-2), exhibit superior thermal stability compared to the commercial antioxidant 2,6-Di-tert-butyl-4-methylphenol (BHT). []
Q5: What applications utilize the thermal-oxidative aging resistance of this compound?
A5: CMCR, particularly its derivatives like the sulphonic lanthanum complex (CMCR-La), demonstrates significant potential in enhancing the thermal-oxidative aging resistance of natural rubber (NR) vulcanizates. This is attributed to the presence of multi-phenolic groups, high molecular weight, and the ability of lanthanum ions to bind and scavenge free radicals. []
Q6: Can this compound be used as a stationary phase in chromatography?
A6: Yes, CMCR demonstrates potential as a stationary phase in high-performance liquid chromatography (HPLC). Researchers have successfully developed both MCR-HPS (with hydroxypropoxy-propylsilyl) and BAMCR-HPS (bromoacetate-substituted MCR-HPS) particles for this purpose. [, ]
Q7: How does this compound interact with guest molecules?
A7: CMCR interacts with guest molecules through various non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and π-π interactions. The bowl-like cavity of CMCR provides a suitable environment for encapsulating guest molecules. [, , , , , , , , , , , ]
Q8: Can you provide examples of guest molecules encapsulated by this compound?
A8: CMCR has been shown to encapsulate a variety of guest molecules, including benzophenone, benzil, decamethylruthenocene, m-xylene, p-chlorotoluene, adamantanone, [2.2]paracyclophane, nitrobenzene, ferrocenes, acetonitrile, and ortho-carborane. [, , , , , , , , , ]
Q9: What is the significance of supramolecular isomerism in this compound frameworks?
A9: Supramolecular isomerism, arising from different arrangements of CMCR and linker molecules, leads to the formation of diverse framework structures. These structures possess varying cavity sizes and shapes, impacting their ability to accommodate guest molecules and influencing their potential applications. [, , , , ]
Q10: How are this compound derivatives utilized in photolithography?
A10: CMCR derivatives containing protective groups like tert-butoxycarbonylmethyl (t-BM) and a photoacid generator (PAG) have shown promise as positive-working photoresists. Upon UV irradiation and subsequent baking, these materials undergo deprotection, enabling the development of high-resolution patterns. [, ]
Q11: Can you explain the role of this compound derivatives in scanning proximal probe lithography?
A11: CMCR exhibits potential as a molecular resist in scanning proximal probe lithography (SPPL), offering high-resolution patterning capabilities. Operating under ambient conditions and utilizing a scanning tunneling microscope (STM), SPPL with CMCR can achieve feature sizes down to the nanometer scale. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




